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Compound of Interest

Compound Name: 2-(Piperidin-1-ylmethyl)aniline

Cat. No.: B035437

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of the spectroscopic data and
analytical methodologies for the chemical compound 2-(Piperidin-1-ylmethyl)aniline (CAS
No. 19577-83-4). This document is intended for researchers, scientists, and professionals in
the field of drug development and organic synthesis who require detailed information on the
characterization of this molecule.

Core Spectroscopic Data

Precise, experimentally-derived spectroscopic data for 2-(Piperidin-1-ylmethyl)aniline is not
widely available in publicly accessible databases. Chemical suppliers such as Chem-Impex and
US Biological Life Sciences confirm its commercial availability and purity, often determined by
LCMS or NMR, however, the raw data is not provided.[1][2] This guide compiles available
information and provides standardized protocols for obtaining the necessary spectroscopic
data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic
molecules. Below are the expected chemical shifts for 2-(Piperidin-1-ylmethyl)aniline based
on its structure.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~7.10-7.20 m 2H Ar-H
~6.65-6.75 m 2H Ar-H
~4.0 (broad s) s 2H NH:2
~3.45 S 2H Ar-CHz-N
240 { 1=5 Hz aH N-(CHz2)2 (Piperidine
a)
~1.55 m 4H -(CH2)2- (Piperidine )
~1.40 m 2H -CH:- (Piperidine y)
Table 2: Predicted 13C NMR Spectroscopic Data
Chemical Shift (8) ppm Assighment
~145.0 Ar-C-NH:z
~130.0 Ar-CH
~128.5 Ar-CH
~125.0 Ar-C-CH:z
~118.5 Ar-CH
~116.0 Ar-CH
~63.0 Ar-CHz-N
~54.5 N-(CH2)2 (Piperidine a)
~26.0 -(CH2)2- (Piperidine )
~24.0 -CH:- (Piperidine y)
Infrared (IR) Spectroscopy
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IR spectroscopy is utilized to identify the functional groups present in a molecule. The
characteristic vibrational frequencies for 2-(Piperidin-1-ylmethyl)aniline are anticipated as
follows.

Table 3: Predicted IR Absorption Data

Wavenumber (cm~?) Intensity Assignment

3450-3300 Medium, Sharp (doublet) N-H Stretch (Primary Amine)
3100-3000 Medium Aromatic C-H Stretch
2950-2800 Strong Aliphatic C-H Stretch

N-H Scissoring / Aromatic C=C
1620-1580 Strong

Stretch
1500-1400 Medium-Strong Aromatic C=C Stretch
1350-1250 Medium C-N Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a compound. For 2-(Piperidin-1-ylmethyl)aniline (Molecular Formula: C12H1sNz2), the
expected data is as follows.

Table 4: Predicted Mass Spectrometry Data

m/z lon

190.15 [M]* (Molecular lon)

189.14 [M-H]*+

98.09 [CeH12N]* (Piperidinylmethyl fragment)
92.06 [CeHeN]* (Aniline fragment)

Experimental Protocols
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The following sections detail standardized methodologies for the spectroscopic analysis of 2-
(Piperidin-1-ylmethyl)aniline.

NMR Spectroscopy Protocol

A sample of 5-10 mg of 2-(Piperidin-1-ylmethyl)aniline is dissolved in approximately 0.7 mL
of a suitable deuterated solvent, such as Chloroform-d (CDCIs), in a 5 mm NMR tube. A small
amount of Tetramethylsilane (TMS) can be added as an internal standard (& 0.00 ppm). *H and
13C NMR spectra are acquired on a 400 MHz or higher spectrometer. For *H NMR, typical
parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For 133C NMR, a
45° pulse angle with a 2-second relaxation delay and proton decoupling is standard. The
acquired Free Induction Decay (FID) is processed using appropriate software, involving Fourier
transformation, phase correction, and baseline correction.

IR Spectroscopy Protocol

Infrared spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the liquid
sample is placed directly on the ATR crystal. The spectrum is typically recorded over a range of
4000-400 cm~* with a resolution of 4 cm~1. A background spectrum of the clean ATR crystal is
recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry Protocol

Mass spectra are acquired using a mass spectrometer with an Electrospray lonization (ESI) or
Electron lonization (El) source. For ESI-MS, the sample is dissolved in a suitable solvent like
methanol or acetonitrile to a concentration of approximately 1 mg/mL. The solution is then
infused into the ESI source at a flow rate of 5-10 yuL/min, and data is acquired in positive ion
mode. Typical ESI source parameters include a spray voltage of 3-4 kV and a capillary
temperature of 250-300 °C. The resulting spectrum is analyzed to determine the mass-to-
charge ratio (m/z) of the molecular ion and its fragments.

Visualized Workflows

The following diagrams illustrate the general workflows for the synthesis and spectroscopic
characterization of 2-(Piperidin-1-ylmethyl)aniline.
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Synthetic Pathway
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Caption: A potential synthetic route to 2-(Piperidin-1-ylmethyl)aniline.
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Spectroscopic Characterization Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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